(2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol
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Overview
Description
(2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol is an organic compound that features a methanol group attached to a 2,5-dimethoxyphenyl ring and a thiophen-3-yl ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both phenyl and thiophene rings, making it a valuable subject in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiophene-3-carboxaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out under reflux conditions to ensure complete reduction of the aldehyde groups to the corresponding alcohols.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Corresponding ketone or aldehyde
Reduction: Corresponding hydrocarbon
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and thiophene groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol
- (2,5-Dimethoxyphenyl)(furan-3-yl)methanol
- (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanol
Uniqueness
(2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol is unique due to the specific positioning of the thiophene ring at the 3-position, which can influence its chemical reactivity and biological activity. The presence of both methoxy groups on the phenyl ring also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-thiophen-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-15-10-3-4-12(16-2)11(7-10)13(14)9-5-6-17-8-9/h3-8,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWCMXPUTAMPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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